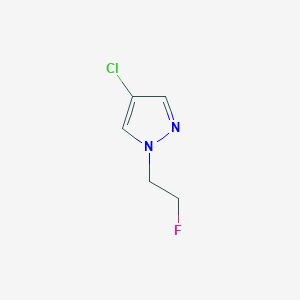

![molecular formula C18H16O5 B2531771 3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one CAS No. 73270-78-7](/img/structure/B2531771.png)

3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran derivatives are a class of organic compounds that have garnered significant interest due to their diverse range of biological activities and applications in medicinal chemistry. The compound "3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one" is a specific benzofuran derivative that is likely to possess interesting chemical and physical properties, as well as potential biological activities, although it is not directly mentioned in the provided papers.

Synthesis Analysis

The synthesis of benzofuran scaffolds can be achieved through various methods. One approach involves Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids, which allows for the construction of benzofuran motifs containing a C2 quaternary center and a C3 carbonyl group . Another method utilizes Lewis acid-catalyzed synthesis from acrolein dimer and 1,3-dicarbonyl compounds, which can be used to synthesize commercial drug molecules . Additionally, intramolecular cyclization of 2-[2-(dimethoxymethyl)phenyl]-2-hydroxyalkanoates followed by oxidation has been developed as a novel and efficient method for preparing benzofuran derivatives .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been studied using various experimental and theoretical methods. For instance, the actual structure of benzofuranone-typical compounds in solid and solution has been examined, revealing that the lactone form is dominant over the enol form . The crystal structure of certain benzofuran derivatives has also been determined, showing that the benzofuran and substituted phenyl rings are individually planar and almost perpendicular to each other .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, treatment of 1,4-dihydroxythioxanthen-9-one with iodic acid can lead to the construction of a unique benzofuran core . Photochemical methods have been explored to install a benzofuran moiety to the conjugated backbone of certain derivatives . Moreover, the radical scavenging potency of benzofuran derivatives has been evaluated, with some compounds showing better scavenging effects than standard drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives have been extensively studied. Thermodynamic driving forces and mechanism of benzofuranone-typical compounds as antioxidants in solution have been determined, suggesting that these compounds could be used as good hydrogen-atom-donating antioxidants . The crystal structure of a potent and selective inhibitor of rat heart cytosolic cyclic nucleotide phosphodiesterases has been determined, providing insights into its physical properties . Additionally, the antimicrobial and antioxidant activities of a series of benzofuranyl esters have been screened, revealing their potential as bioactive compounds .

Scientific Research Applications

Antioxidant Properties and Mechanism

Benzofuran derivatives have been synthesized and examined for their antioxidant properties. For example, a study explored the structure, thermodynamic driving force, and mechanism of benzofuranone-typical compounds as antioxidants. These compounds, including variations like 5,7-Ditert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one and its analogues, showed promising hydrogen-atom-donating antioxidant capabilities. Their thermodynamic parameters suggest they could be good proton donors and weak electron donors, indicating their potential as antioxidants in solution (Zhu et al., 2011).

Photochemical Reactivities

Another area of interest is the photochemical reactivity of benzofuran derivatives. Research has explored the modulated photochemical reactivities of O-acetylated (3',5'-dimethoxyphenyl)heteroaryl acyloin derivatives under direct irradiation and photo-induced electron transfer conditions. This work laid the groundwork for installing a benzofuran moiety to the conjugated backbone, indicating potential applications in material sciences and photophysics (Bisht et al., 2018).

Anti-Cancer Activity

Benzofuran derivatives have also been investigated for their anti-cancer activities. A study synthesizing 2-[3- or 4-(2-aryl-2-oxoethoxy)arylidene]benzofuran-3-one derivatives showed varying ratios of anti-cancer activity against human tumor cell lines. This highlights the potential therapeutic applications of benzofuran derivatives in oncology (Demirayak et al., 2015).

Radical Scavenging and Antioxidant Activities

Further investigations into benzofuran derivatives reveal their radical scavenging and antioxidant activities. Compounds like 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoates have shown significant antioxidant properties, with some derivatives demonstrating better scavenging effects than standard drugs. These findings suggest applications in developing new antioxidants (Then et al., 2017).

Antimicrobial and Antioxidant Activities

Benzofuranyl esters have been synthesized and tested for their antimicrobial and antioxidant activities. These compounds displayed significant antimicrobial abilities and potent antioxidant activities in various assays, presenting a potential for pharmaceutical and therapeutic applications (Kumar et al., 2015).

Mechanism of Action

Target of Action

The compound 3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one, also known as SMR000047983, primarily targets the Sortase A enzyme . Sortase A is a virulence factor essential for the pathogenesis of Gram-positive pathogens . It is responsible for the reaction that anchors surface protein virulence factors to the peptidoglycan cell wall of the bacteria .

Mode of Action

The compound acts as a Sortase A inhibitor . By inhibiting Sortase A, it prevents the anchoring of surface protein virulence factors to the bacterial cell wall . This disrupts the bacteria’s ability to adhere to host cells, which is a crucial step in the infection process .

Biochemical Pathways

The compound’s action affects the Sortase A pathway . This pathway is involved in the anchoring of surface proteins to the bacterial cell wall . By inhibiting Sortase A, the compound disrupts this pathway, preventing the bacteria from effectively adhering to host cells .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are able to effectively reach their target sites .

Result of Action

The inhibition of Sortase A by 3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one results in the disruption of the bacteria’s ability to adhere to host cells . This can prevent the bacteria from establishing an infection, making the compound potentially useful in the treatment of infections caused by Gram-positive bacteria .

Action Environment

The efficacy and stability of 3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and the container should be kept tightly closed . Furthermore, the compound should be used only in a well-ventilated area to avoid inhalation .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-21-11-7-8-16(22-2)14(9-11)15(19)10-17-12-5-3-4-6-13(12)18(20)23-17/h3-9,17H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXYDRDVCOYKNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)CC2C3=CC=CC=C3C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2531692.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531694.png)

![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2531695.png)

![1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2531696.png)

![2-Chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2531698.png)

![1-Methyl-4-[[2-[[3-(2,2,2-trifluoroethoxy)phenoxy]methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2531703.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2531704.png)

![3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropan-1-ol](/img/structure/B2531707.png)